

# An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Bolasterone

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## Compound of Interest

Compound Name: *Bolasterone*

Cat. No.: *B1667360*

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of **Bolasterone**, a synthetic anabolic-androgenic steroid. The document details its chemical identity, physicochemical properties, and spectroscopic data based on available scientific literature. Furthermore, it outlines the synthetic pathway for its preparation and its mechanism of action via the androgen receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of steroidal compounds.

## Chemical Identity and Molecular Structure

**Bolasterone**, also known as 7 $\alpha$ ,17 $\alpha$ -dimethyltestosterone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone.<sup>[1]</sup> Its chemical structure is characterized by the addition of two methyl groups to the testosterone backbone: one at the C7 $\alpha$  position and another at the C17 $\alpha$  position.<sup>[1]</sup> The 17 $\alpha$ -methyl group is a common modification in orally active AAS, as it hinders hepatic metabolism and increases bioavailability.<sup>[1]</sup> The 7 $\alpha$ -methyl group enhances its anabolic activity.

The systematic IUPAC name for **Bolasterone** is (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-

one.[2] Its absolute stereochemistry has been established through its synthesis from precursors of known configuration and by spectroscopic analysis.

Table 1: Chemical Identifiers and Synonyms for **Bolasterone**

Identifier	Value
IUPAC Name	(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[2]
CAS Number	1605-89-6[3]
Chemical Formula	C <sub>21</sub> H <sub>32</sub> O <sub>2</sub> [1]
Synonyms	7α,17α-Dimethyltestosterone; Myagen; Methosarb; U-19763; NSC-66233[1]

## Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for **Bolasterone**. It is important to note that detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data, as well as a comprehensive list of IR absorption peaks, are not readily available in the public domain for this controlled substance.

Table 2: Physicochemical Properties of **Bolasterone**

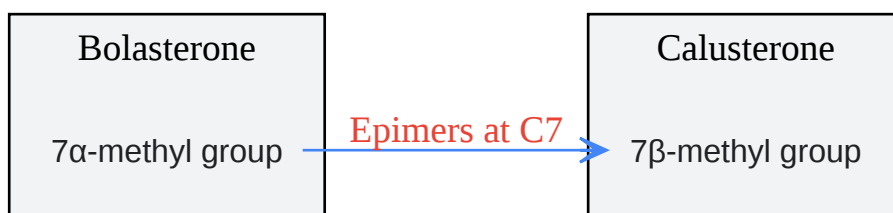
Property	Value	Source
Molecular Weight	316.48 g/mol	[2]
Melting Point	164 °C	[2]
Physical Description	Solid	[2]

Table 3: Mass Spectrometry Data for **Bolasterone**

Technique	Key Diagnostic Ions (m/z)	Notes
GC-MS/MS	Base peak ion at m/z 315.[4]	Analysis of the trimethylsilyl (TMS) derivative.[4]
MS-MS	Precursor Ion: [M+H] <sup>+</sup> 317.2475; Top Peak: 299.2; 2nd Highest: 281.2; 3rd Highest: 203.1.[2]	Data from NIST Mass Spectrometry Data Center.[2]

## Stereochemistry

The stereochemistry of **Bolasterone** is defined by multiple chiral centers inherent to the steroid nucleus. The IUPAC name specifies the absolute configuration at each of these centers. A key stereochemical feature is the  $\alpha$ -orientation of the methyl group at the C7 position. This distinguishes it from its  $7\beta$ -isomer, Calusterone.[1][5] This seemingly minor difference in the spatial arrangement of the C7-methyl group can influence the biological activity and receptor binding affinity of the molecule.



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Stereochemical relationship between **Bolasterone** and Calusterone.

## Experimental Protocols

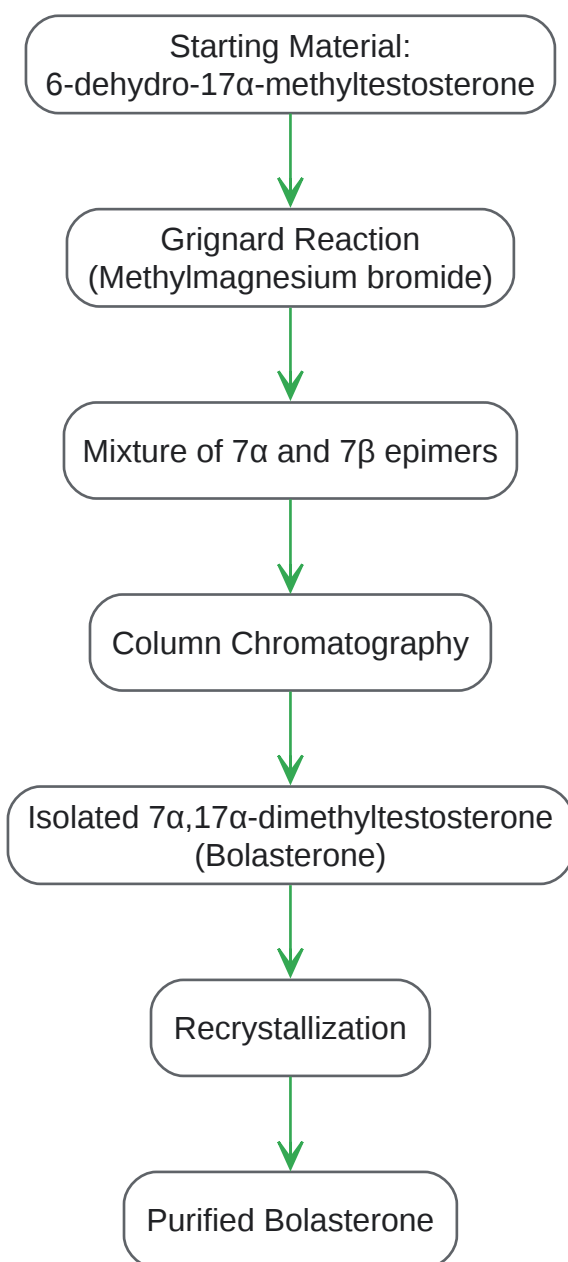
### Synthesis of Bolasterone (7 $\alpha$ ,17 $\alpha$ -Dimethyltestosterone)

A synthetic route to 7 $\alpha$ ,17 $\alpha$ -dimethyltestosterone has been described in the scientific literature.[6] The following is a summary of the key steps and does not constitute a detailed laboratory protocol.

Starting Material: 6-dehydro-17 $\alpha$ -methyltestosterone

## Key Steps:

- Grignard Reaction: Treatment of 6-dehydro-17 $\alpha$ -methyltestosterone with methylmagnesium bromide. This reaction introduces the second methyl group at the C7 position.
- Chromatographic Separation: The reaction mixture yields a mixture of the 7 $\alpha$  and 7 $\beta$  epimers. These are separated using column chromatography.
- Purification: The isolated 7 $\alpha$ ,17 $\alpha$ -dimethyltestosterone (**Bolasterone**) is further purified by recrystallization.



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Generalized workflow for the synthesis of **Bolasterone**.

## Structural Elucidation

The structural elucidation of steroidal compounds like **Bolasterone** typically involves a combination of spectroscopic techniques.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the molecular structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
- X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, which provides unequivocal proof of the absolute stereochemistry. As of the date of this document, a published single-crystal X-ray structure for **Bolasterone** has not been identified in the public literature.

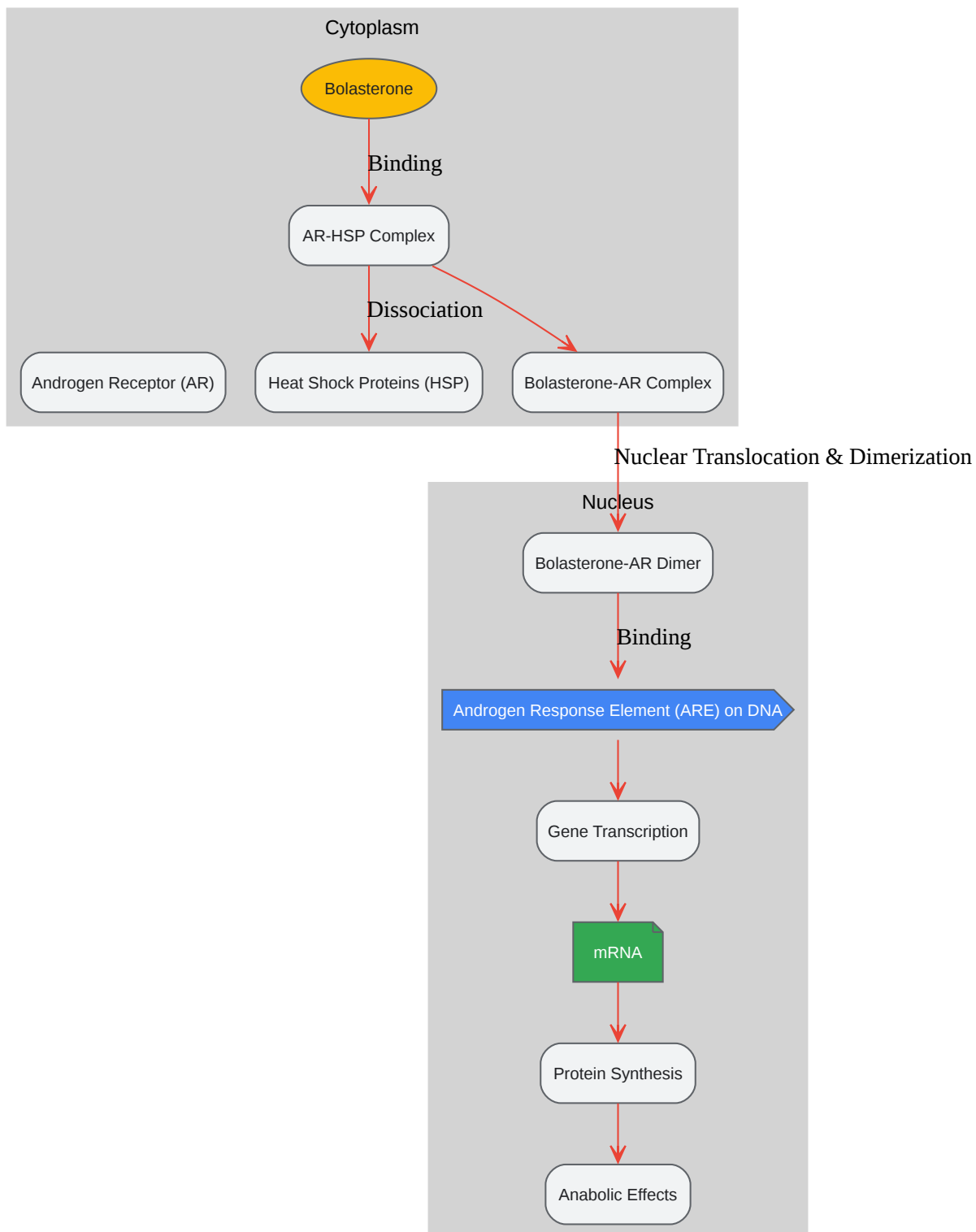
## Mechanism of Action: Androgen Receptor Signaling Pathway

**Bolasterone**, like other anabolic-androgenic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR).<sup>[7]</sup> The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.<sup>[7]</sup>

The signaling pathway can be summarized as follows:

- Ligand Binding: **Bolasterone**, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor.<sup>[7]</sup>

- **Dissociation of Heat Shock Proteins:** In its unbound state, the AR is associated with a complex of heat shock proteins (HSPs) that maintain it in an inactive conformation. Ligand binding causes the dissociation of these HSPs.<sup>[7]</sup>
- **Nuclear Translocation:** The activated **Bolasterone**-AR complex translocates into the nucleus.<sup>[7]</sup>
- **Dimerization:** In the nucleus, the complex dimerizes with another activated **Bolasterone**-AR complex.<sup>[7]</sup>
- **DNA Binding:** The dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.<sup>[8]</sup>
- **Gene Transcription:** The binding of the AR dimer to AREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of androgen-responsive genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of androgens, such as increased muscle mass and protein synthesis.<sup>[8]</sup>



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Androgen receptor signaling pathway activated by **Bolasterone**.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and fundamental properties of **Bolasterone**. While comprehensive physicochemical and mass spectrometry data are available, specific NMR and IR spectral data remain elusive in publicly accessible literature. The synthetic pathway and the mechanism of action through the androgen receptor signaling pathway have been outlined, providing a solid foundation for further research and development in the field of steroidal chemistry and pharmacology.

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